Hydrolytic Stability: Aliphatic Sulfonyl Fluoride (SO₂F) vs. Sulfonyl Chloride (SO₂Cl) Under Physiological Conditions
Aliphatic sulfonyl fluorides, the class to which the target compound belongs, demonstrate hydrolytic half-lives exceeding 24 hours under physiological conditions (pH 7.4, 37 °C) [1]. In contrast, aliphatic sulfonyl chlorides undergo rapid hydrolysis with half-lives on the order of minutes to a few hours under similar aqueous conditions [2]. This stability difference is critical for biological assays where the electrophilic warhead must remain intact until target engagement occurs. The target compound, as an aliphatic sulfonyl fluoride, is predicted to retain its reactive -SO₂F moiety long enough for covalent modification of protein targets, whereas a hypothetical sulfonyl chloride analog would be largely consumed by non-productive hydrolysis before reaching the target.
| Evidence Dimension | Hydrolytic half-life under physiological aqueous conditions (pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | Predicted >24 hours (class-level for aliphatic sulfonyl fluorides) [1] |
| Comparator Or Baseline | Aliphatic sulfonyl chlorides: t₁/₂ ≈ minutes to a few hours under aqueous conditions; specific example: p-toluenesulfonyl chloride hydrolyzes with t₁/₂ ≈ 15 min in 0.66 M NaOH (33% MeOH) at 25 °C [2] |
| Quantified Difference | At least 10- to 100-fold longer half-life for sulfonyl fluorides versus sulfonyl chlorides |
| Conditions | Class-level inference from aliphatic sulfonyl fluoride literature; physiological buffer pH 7.4, 37 °C |
Why This Matters
Compounds that hydrolyze before target engagement produce false negatives in covalent inhibitor screening and generate irreproducible SAR data, making sulfonyl fluoride-based probes fundamentally more reliable than sulfonyl chloride analogs for biochemical and cellular assays.
- [1] Lou, T. S. & Willis, M. C. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat. Rev. Chem. 6, 146–162 (2022). Aliphatic sulfonyl fluorides exhibit stability towards hydrolysis under physiological conditions. DOI: 10.1038/s41570-021-00352-8. View Source
- [2] Chemical Papers. Oscillographic determination of sulfonyl chlorides. Hydrolysis of sulfonyl chlorides in 0.66 M NaOH completed at 25 °C after 15 min. Accessed 2026. View Source
